7-Bromo-5-ethylindoline-2,3-dione
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Overview
Description
7-Bromo-5-ethylindoline-2,3-dione is a chemical compound with the molecular formula C10H8BrNO2. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-ethylindoline-2,3-dione typically involves the bromination of 5-ethylindoline-2,3-dione. This can be achieved through electrophilic substitution reactions using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
7-Bromo-5-ethylindoline-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-5-ethylindoline-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-Bromoindoline-2,3-dione: Similar in structure but lacks the ethyl group at the 5-position.
7-Bromoindoline-2,3-dione: Similar in structure but lacks the ethyl group at the 5-position.
5-Ethylindoline-2,3-dione: Similar in structure but lacks the bromine atom at the 7-position.
Uniqueness: 7-Bromo-5-ethylindoline-2,3-dione is unique due to the presence of both the bromine atom at the 7-position and the ethyl group at the 5-position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
7-bromo-5-ethyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8BrNO2/c1-2-5-3-6-8(7(11)4-5)12-10(14)9(6)13/h3-4H,2H2,1H3,(H,12,13,14) |
InChI Key |
LVHOOMIJMZFEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)Br)NC(=O)C2=O |
Origin of Product |
United States |
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